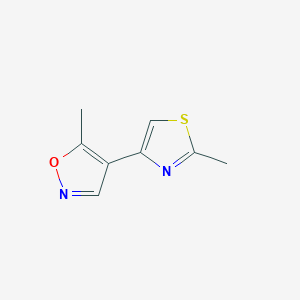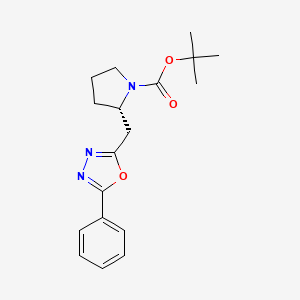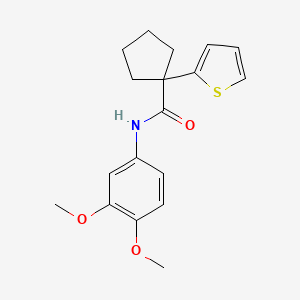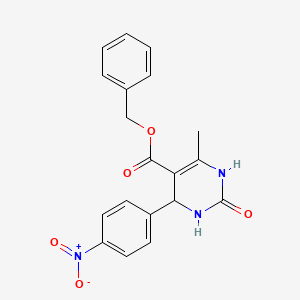
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is a heterocyclic compound that features both thiazole and oxazole rings
Wirkmechanismus
Target of Action
The primary target of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, also known as MTEP, is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and transmitter release .
Mode of Action
MTEP acts as a selective antagonist of the mGluR5 receptor . By binding to this receptor, MTEP inhibits the activation of mGluR5, thereby modulating the effects of glutamate, the major excitatory neurotransmitter in the central nervous system .
Biochemical Pathways
The antagonism of mGluR5 by MTEP affects several biochemical pathways. It leads to significant reductions in the expression of the NR1 subunit of the N-methyl-D-aspartate receptor and the GluR2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor in the cingulate cortex . This modulation of glutamate receptor expression can influence various physiological and pathophysiological roles of these receptor family members .
Pharmacokinetics
MTEP exhibits improved selectivity and central nervous system (CNS) bioavailability . It is systemically active, indicating that it can be distributed throughout the body and reach the CNS effectively . .
Result of Action
The molecular and cellular effects of MTEP’s action are diverse. It can reduce alcohol-seeking behavior in different rodent models of alcoholism . This effect is associated with the regulation of cortical glutamate systems, particularly those in olfactory-related regions . Moreover, MTEP has been shown to protect dopaminergic and noradrenergic neurons from toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MTEP. It’s important to note that the effectiveness of MTEP can vary depending on the strain of the experimental model, as observed in studies involving different strains of rats .
Biochemische Analyse
Biochemical Properties
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole has been shown to interact with the metabotropic glutamate receptor 5 (mGluR5), a receptor involved in various brain functions, including memory, cognition, and motor behavior . The nature of these interactions involves the modulation of neuronal excitability, transmitter release, and long-term synaptic plasticity .
Cellular Effects
The effects of this compound on cells are largely dependent on its interaction with mGluR5. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of cortical glutamate systems, particularly those in olfactory-related regions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with mGluR5. This interaction can lead to changes in gene expression and enzyme activation or inhibition . For example, it has been shown to reduce ethanol self-administration in animal models through its interaction with mGluR5 .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly in relation to its stability and degradation. Specific details on its long-term effects on cellular function observed in in vitro or in vivo studies are currently limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, at certain doses, it has been shown to reduce alcohol-seeking behavior in different rodent models of alcoholism .
Metabolic Pathways
The metabolic pathways that this compound is involved in are largely related to its interaction with mGluR5
Transport and Distribution
It is known to interact with mGluR5, which could potentially influence its localization or accumulation .
Subcellular Localization
Given its interaction with mGluR5, it is likely that it may be localized to areas where this receptor is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole typically involves the formation of the thiazole and oxazole rings through cyclization reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the oxazole ring, the Fischer oxazole synthesis can be employed, which involves the cyclization of α-haloketones with amides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like 2-Aminothiazole and 4-Methylthiazole share the thiazole ring structure.
Oxazole Derivatives: Compounds such as 2-Methyl-4-oxazole and 5-Phenyl-2-oxazole share the oxazole ring structure.
Uniqueness
What sets 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole apart is the combination of both thiazole and oxazole rings in a single molecule
Eigenschaften
IUPAC Name |
5-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-7(3-9-11-5)8-4-12-6(2)10-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEMBDYIVOPXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)
![3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2808099.png)
![2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2808101.png)

![N-(5-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2808105.png)
![2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2808106.png)


![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)




